9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
Triamcinolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, triamcinolone binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B.
Triamcinolone, also known as aristocort or kenacort, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Triamcinolone is a drug which is used for the treatment of perennial and seasonal allergic rhinitis. Triamcinolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Triamcinolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, triamcinolone is primarily located in the cytoplasm and membrane (predicted from logP). Triamcinolone participates in a number of enzymatic reactions. In particular, triamcinolone can be biosynthesized from pregnane. Triamcinolone can also be converted into triamcinolone acetonide. Triamcinolone is a potentially toxic compound.
Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in the form of its 16,17-acetonide to treat various skin infections. It has a role as an anti-allergic agent and an anti-inflammatory drug. It is a fluorinated steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a 17alpha-hydroxy steroid, a 16alpha-hydroxy steroid, a C21-steroid hormone, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Triamcinolone, also known as aristocort or kenacort, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Triamcinolone is a drug which is used for the treatment of perennial and seasonal allergic rhinitis. Triamcinolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Triamcinolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, triamcinolone is primarily located in the cytoplasm and membrane (predicted from logP). Triamcinolone participates in a number of enzymatic reactions. In particular, triamcinolone can be biosynthesized from pregnane. Triamcinolone can also be converted into triamcinolone acetonide. Triamcinolone is a potentially toxic compound.
Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in the form of its 16,17-acetonide to treat various skin infections. It has a role as an anti-allergic agent and an anti-inflammatory drug. It is a fluorinated steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a 17alpha-hydroxy steroid, a 16alpha-hydroxy steroid, a C21-steroid hormone, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
Brand Name:
Vulcanchem
CAS No.:
124-94-7
VCID:
VC0000434
InChI:
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
SMILES:
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Molecular Formula:
C21H27FO6
Molecular Weight:
394.4 g/mol
9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione
CAS No.: 124-94-7
APIs
VCID: VC0000434
Molecular Formula: C21H27FO6
Molecular Weight: 394.4 g/mol
Purity: > 98%
CAS No. | 124-94-7 |
---|---|
Product Name | 9alpha-Fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione |
Molecular Formula | C21H27FO6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 |
Standard InChIKey | GFNANZIMVAIWHM-OBYCQNJPSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Impurities | 9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone) |
SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Canonical SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Appearance | Solid powder |
Colorform | Crystals FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC |
Melting Point | 270 270.0 °C 269-271 °C 274-278°C |
Physical Description | Solid |
Description | Triamcinolone is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, triamcinolone binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B. Triamcinolone, also known as aristocort or kenacort, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Triamcinolone is a drug which is used for the treatment of perennial and seasonal allergic rhinitis. Triamcinolone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Triamcinolone has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, triamcinolone is primarily located in the cytoplasm and membrane (predicted from logP). Triamcinolone participates in a number of enzymatic reactions. In particular, triamcinolone can be biosynthesized from pregnane. Triamcinolone can also be converted into triamcinolone acetonide. Triamcinolone is a potentially toxic compound. Triamcinolone is a C21-steroid hormone that is 1,4-pregnadiene-3,20-dione carrying four hydroxy substituents at positions 11beta, 16alpha, 17alpha and 21 as well as a fluoro substituent at position 9. Used in the form of its 16,17-acetonide to treat various skin infections. It has a role as an anti-allergic agent and an anti-inflammatory drug. It is a fluorinated steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a 17alpha-hydroxy steroid, a 16alpha-hydroxy steroid, a C21-steroid hormone, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane. |
Purity | > 98% |
Shelf Life | Commercially available oral and parenteral preparations of triamcinolone should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing of the sterile suspensions should be avoided. Exposure of sterile suspensions of the drug to freezing temperatures can result in irreversible clumping or agglomeration (granular appearance); such suspensions should not be used. Triamcinolone tablets should be stored in well-closed containers. Triamcinolone acetonide sterile suspension should be protected from light. Triamcinolone acetonide oral inhaler should be stored at controlled room temperature (20-25 °C). Because the contents of the oral inhaler are under pressure, the aerosol container should not be punctured, used or stored near heat or an open flame, exposed to temperatures greater than 49 °C, or placed into a fire or incinerator for disposal. |
Solubility | 2.03e-04 M 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM Slightly sol in usual organic solvents; sol in dimethylformamide In water, 80 mg/L at 25 °C 8.47e-01 g/L |
Synonyms | 124-94-7; Fluoxyprednisolone; Aristocort; Rodinolone; Triamcinolon |
Vapor Pressure | 7.20X10-15 mm Hg at 25 °C |
Reference | 1: Aval SF, Zarghami N, Alizadeh E, Mohammadi SA. The effect of ketorolac and triamcinolone acetonide on adipogenic and hepatogenic differentiation through miRNAs 16/15/195: Possible clinical application in regenerative medicine. Biomed Pharmacother. 2017 Nov 1;97:675-683. doi: 10.1016/j.biopha.2017.10.126. [Epub ahead of print] PubMed PMID: 29101812. 2: Srivastava S, Patil AN, Prakash C, Kumari H. Comparison of Intralesional Triamcinolone Acetonide, 5-Fluorouracil, and Their Combination for the Treatment of Keloids. Adv Wound Care (New Rochelle). 2017 Nov 1;6(11):393-400. doi: 10.1089/wound.2017.0741. PubMed PMID: 29098115; PubMed Central PMCID: PMC5665091. 3: Conaghan PG, Cohen SB, Berenbaum F, Lufkin J, Johnson JR, Bodick N. Phase 2b trial of a novel extended-release microsphere formulation of triamcinolone acetonide for intra-articular injection in knee osteoarthritis. Arthritis Rheumatol. 2017 Oct 31. doi: 10.1002/art.40364. [Epub ahead of print] PubMed PMID: 29088579. 4: Buyuk AF, Kilinc E, Camurcu IY, Camur S, Ucpunar H, Kara A. COMPARED EFFICACY OF INTRA-ARTICULAR INJECTION OF METHYLPREDNISOLONE AND TRIAMCINOLONE. Acta Ortop Bras. 2017 Sep-Oct;25(5):206-208. doi: 10.1590/1413-785220172505172581. PubMed PMID: 29081706; PubMed Central PMCID: PMC5608740. 5: Karst SG, Lammer J, Mitsch C, Schober M, Mehta J, Scholda C, Kundi M, Kriechbaum K, Schmidt-Erfurth U. Detailed analysis of retinal morphology in patients with diabetic macular edema (DME) randomized to ranibizumab or triamcinolone treatment. Graefes Arch Clin Exp Ophthalmol. 2017 Oct 28. doi: 10.1007/s00417-017-3828-1. [Epub ahead of print] PubMed PMID: 29080915. 6: Liebmann P, Vorstandlechner V, Radtke C. Comment: A Prospective Randomized Trial of the Efficacy of Fibrin Glue, Triamcinolone Acetonide and Quilting Sutures in Seroma Prevention after Latissimus Dorsi Breast Reconstruction. Plast Reconstr Surg. 2017 Oct 13. doi: 10.1097/PRS.0000000000004032. [Epub ahead of print] PubMed PMID: 29068895. 7: Prager SG, Lammer J, Mitsch C, Hafner J, Pemp B, Scholda C, Kundi M, Schmidt-Erfurth U, Kriechbaum K. Analysis of retinal layer thickness in diabetic macular oedema treated with ranibizumab or triamcinolone. Acta Ophthalmol. 2017 Oct 24. doi: 10.1111/aos.13520. [Epub ahead of print] PubMed PMID: 29063703. 8: Koç İ, Kadayıfçılar S, Eldem B. Real-World Results of Intravitreal Ranibizumab, Bevacizumab, or Triamcinolone for Diabetic Macular Edema. Ophthalmologica. 2017 Oct 20. doi: 10.1159/000481180. [Epub ahead of print] PubMed PMID: 29050009. 9: Yu SY, Nam DH, Lee DY. Changes in aqueous concentrations of various cytokines after intravitreal bevacizumab and subtenon triamcinolone injection for diabetic macular edema. Graefes Arch Clin Exp Ophthalmol. 2017 Oct 13. doi: 10.1007/s00417-017-3819-2. [Epub ahead of print] PubMed PMID: 29030692. 10: Kraus VB, Conaghan PG, Aazami HA, Mehra P, Kivitz AJ, Lufkin J, Hauben J, Johnson JR, Bodick N. Synovial and systemic pharmacokinetics (PKs) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA). Osteoarthritis Cartilage. 2017 Oct 9. pii: S1063-4584(17)31226-8. doi: 10.1016/j.joca.2017.10.003. [Epub ahead of print] PubMed PMID: 29024802. |
PubChem Compound | 31307 |
Last Modified | Nov 11 2021 |
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